![molecular formula C17H18N6OS B2715066 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2034379-69-4](/img/structure/B2715066.png)
3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a thiadiazole ring, and a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings . The presence of nitrogen atoms in the pyrazole and thiadiazole rings, as well as in the piperidine ring, may contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, it may participate in reactions involving its nitrogen atoms or the carbonyl group of the benzamide moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For similar compounds, properties such as solubility, melting point, and spectral characteristics (e.g., IR, NMR) have been reported .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Conformational Analysis
The molecular interaction and conformational analysis of compounds similar to 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide, particularly focusing on their interactions with specific receptors, have been a subject of scientific investigation. For instance, studies on related compounds have explored their binding interactions, energetic stability of conformers, and implications for receptor binding, highlighting their potential for detailed molecular mechanism elucidation and drug design strategies (Shim et al., 2002).
Antioxidant and Antitumor Evaluation
Research into the synthesis, antioxidant, and antitumor evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles has shed light on the potential of these compounds for therapeutic applications. The synthesis routes and subsequent evaluation of these compounds demonstrate their promising activities, offering insights into their suitability as antitumor and antioxidant agents (Hamama et al., 2013).
Antimicrobial Activity
The synthesis of thiosemicarbazide derivatives and their assessment for antimicrobial activity represents another area of application. These compounds, through their structural modifications and evaluations, contribute to the ongoing search for new antimicrobial agents, addressing the global challenge of antimicrobial resistance (Elmagd et al., 2017).
Inhibition of Mycobacterium tuberculosis
A study on thiazole-aminopiperidine hybrid analogues focused on designing and synthesizing novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds, evaluated for their in vitro and antituberculosis activity, highlight the critical role of chemical synthesis in developing new therapeutic agents against infectious diseases (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
3-pyrazol-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-17(13-3-1-4-15(11-13)23-8-2-7-18-23)20-14-5-9-22(10-6-14)16-12-19-25-21-16/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKINBIWOIAQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.